molecular formula C11H11F3N2O B13253743 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B13253743
M. Wt: 244.21 g/mol
InChI Key: KSBNFGUHOPHGRA-UHFFFAOYSA-N
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Description

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-amino group and a 3-(trifluoromethyl)phenyl substituent on the nitrogen atom. This structure combines the lactam ring’s rigidity with the electron-withdrawing trifluoromethyl group, enhancing metabolic stability and lipophilicity, which are critical for pharmaceutical and agrochemical applications . Its hydrochloride salt has been cataloged for research purposes, though commercial availability is currently discontinued . Predicted physicochemical properties, such as collision cross-section values (e.g., 156.0 Ų for [M+H]+), suggest utility in mass spectrometry-based studies .

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

4-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-2-1-3-9(4-7)16-6-8(15)5-10(16)17/h1-4,8H,5-6,15H2

InChI Key

KSBNFGUHOPHGRA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis via α-Alkylation of Esters Followed by Azide Reduction and Lactam Formation

A recent and efficient approach involves starting from commercially available esters and performing α-alkylation with azidoalkyl triflates, followed by azide reduction and cyclization to form the lactam ring.

Key steps:

  • α-Alkylation: The ester is alkylated at the α-position using 2-azidoethyl trifluoromethanesulfonate or 2-azidopropyl trifluoromethanesulfonate. This step introduces an azidoalkyl side chain that is crucial for subsequent ring closure.
  • Azide Reduction: The azide group is reduced to an amine either by batch or continuous flow hydrogenation protocols, converting the azidoalkyl ester into an aminoalkyl ester intermediate.
  • Lactam Formation: Intramolecular cyclization occurs by nucleophilic attack of the amine on the ester carbonyl, forming the pyrrolidin-2-one ring.

Adaptation for 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one:

  • The 3-(trifluoromethyl)phenyl group can be introduced either by starting with an ester bearing this aryl substituent or by N-arylation post-lactam formation.
  • The amino group at the 4-position corresponds to the amine generated from azide reduction, positioned correctly by the initial alkylation.

Reaction conditions:

Step Reagents/Conditions Notes
α-Alkylation Ester + 2-azidoalkyl triflate, base, low temp Typically −78 °C, dry dichloromethane
Azide Reduction Catalytic hydrogenation or Staudinger reduction Continuous flow or batch protocols
Cyclization Intramolecular amidation under mild heating Usually occurs spontaneously post-reduction

This method yields the γ-lactam scaffold efficiently with good regioselectivity and functional group tolerance.

N-Arylation of Pyrrolidin-2-one Core with 3-(Trifluoromethyl)phenyl Halides

An alternative or complementary strategy is to prepare the pyrrolidin-2-one core first, then introduce the 3-(trifluoromethyl)phenyl substituent at the nitrogen via palladium-catalyzed cross-coupling reactions.

Key steps:

  • Lactam Synthesis: Prepare 4-amino-pyrrolidin-2-one via known lactam synthesis methods.
  • N-Arylation: React the lactam with 3-(trifluoromethyl)phenyl halide (e.g., bromide or iodide) under Buchwald-Hartwig amination conditions using palladium catalysts and suitable ligands.

Typical conditions:

Step Reagents/Conditions Notes
N-Arylation Lactam + 3-(trifluoromethyl)phenyl bromide, Pd catalyst, base, toluene, 80–110 °C Ligands like XantPhos improve yield

This method allows late-stage diversification and can be used when the lactam core is available or easier to synthesize separately.

Direct Synthesis via Multi-Component or Cyclization Reactions (Less Common)

Some literature describes multi-component reactions or cyclization strategies involving substituted amino acids or related intermediates to form substituted pyrrolidin-2-ones. However, these are less directly applicable to the trifluoromethyl-substituted aryl derivatives and often require further functional group modifications.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability to Target Compound
α-Alkylation of esters + azide reduction Straightforward, good regioselectivity, scalable Requires handling of azides and triflates Highly suitable; enables direct 4-amino substitution
N-Arylation of lactam core Modular, allows late-stage aryl introduction Requires palladium catalysts, may need optimization Suitable for introducing 3-(trifluoromethyl)phenyl group post-lactam formation
Multi-component/cyclization reactions Potentially one-pot, diversity-oriented Less direct for trifluoromethylaryl substitution Less commonly used for this specific compound

Research Data and Yields

From the detailed synthesis reported by Brunotte et al. (2024):

  • α-Alkylation yields of azido esters: ~70–80%
  • Lactam formation yields: ~50–60%
  • Overall yields for substituted pyrrolidin-2-ones are moderate but acceptable for pharmaceutical intermediates.

N-Arylation reactions typically achieve yields in the range of 60–85% depending on catalyst and conditions.

Summary Table of Preparation Protocol

Step Reagents/Conditions Product/Intermediate Yield (%) Reference
α-Alkylation of ester Ester + 2-azidoethyl triflate, base, −78 °C Azidoalkyl ester 70–80
Azide reduction and cyclization Catalytic hydrogenation, mild heating 4-Amino-pyrrolidin-2-one core 50–60
N-Arylation Lactam + 3-(trifluoromethyl)phenyl bromide, Pd catalyst, base, 80–110 °C 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one 60–85

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted pyrrolidinones. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. This modulation can result in therapeutic effects, such as the inhibition of enzyme activity or the activation of specific receptors .

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives with Varied Aromatic Substituents

a. 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one

  • Structure : Replaces the trifluoromethyl group with a single fluorine atom.
  • Application: Primarily studied for safety profiles; its safety data sheet highlights standard handling protocols for amino-substituted pyrrolidinones .

b. Fluorochloridone (3-Chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one)

  • Structure: Contains chloro and chloromethyl groups at positions 3 and 4 of the pyrrolidinone ring.
  • Properties: Acts as a herbicide with a soil half-life of 22.4 days . The chloromethyl group increases environmental persistence compared to the amino-substituted target compound.
  • Metabolites: Include 4-(chloromethyl)-3-hydroxy derivatives, none of which were detected in soil extracts during GC-MS analysis .
Compound Key Substituents Application Key Findings Evidence IDs
Target Compound 4-amino, 3-(trifluoromethyl)phenyl Research chemical Discontinued; CCS data available
4-Amino-1-(3-fluorophenyl) analog 4-amino, 3-fluorophenyl Safety studies Standard handling protocols
Fluorochloridone 3-chloro, 4-chloromethyl Herbicide t1/2 = 22.4 days; metabolites absent

Receptor-Targeting Pyrrolidin-2-one Derivatives

a. CB1 Receptor Radioligands (e.g., [18F]FMPEP-d2)

  • Structure: Features a fluoromethoxy group and phenylethylamino side chain.
  • Application : Used in PET imaging for neurological disorders. The trifluoromethylphenyl group enhances blood-brain barrier penetration, but additional substituents (e.g., fluoromethoxy) fine-tune receptor binding .

b. Dual CCR2/CCR5 Antagonist (BMS-813160)

  • Structure: Integrates a quinazolinylamino group and a cyclohexyl substituent.
  • Properties : Demonstrates superior pharmacokinetics (absorption, duration) compared to earlier analogs, highlighting the impact of complex substituents on drug efficacy .

Heterocyclic and Multi-Substituted Analogs

a. 3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

  • Structure : Bromine substituents at positions 3 and 4.
  • Application : Intermediate in agrochemical synthesis; bromine enhances reactivity for further functionalization .

b. (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride

  • Structure: Combines pyrrolidinone with pyrazolo-pyrimidine and fluorophenyl groups.
  • Application : Investigated for kinase inhibition; structural complexity enables multi-target interactions .

Key Insights from Structural Comparisons

  • Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound improves metabolic stability over chlorine or bromine analogs, which are more reactive and environmentally persistent .
  • Application-Specific Design : Subtle structural changes redirect applications—e.g., herbicides (chloromethyl groups) vs. CNS agents (fluoromethoxy groups) .

Biological Activity

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, a compound characterized by its trifluoromethyl group attached to a phenyl ring and a pyrrolidin-2-one structure, has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : 4-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
  • CAS Number : 1376380-85-6
  • Molecular Weight : 244.21 g/mol
  • InChI Key : YDGPWVYBRGMWBJ-UHFFFAOYSA-N

The biological activity of 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is largely attributed to the trifluoromethyl group, which enhances its binding affinity to various biological targets. The compound may function as an enzyme inhibitor or receptor modulator, influencing pathways relevant to central nervous system disorders and other diseases.

Mechanism TypeDescription
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways.
Receptor Modulation Alters receptor activity, potentially affecting neurotransmitter systems.
Binding Affinity Enhanced due to the presence of the trifluoromethyl group.

Biological Activity

Research indicates that 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects, showing promise in inhibiting tumor growth in vitro.
  • CNS Activity : Investigations into its effects on the central nervous system indicate possible applications in treating neurological disorders.

Case Study: Anticancer Activity

In a study examining the anticancer properties of related compounds, derivatives containing the trifluoromethyl group were shown to have enhanced potency against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these derivatives were notably lower than those of non-fluorinated analogs, suggesting a significant increase in efficacy due to structural modifications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one Similar trifluoromethyl substitutionModerate enzyme inhibition
4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide Different core structureAnticancer activity
3-(Trifluoromethyl)phenyl isocyanate Isocyanate functional groupLimited biological studies

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